molecular formula C11H19N3O3S B6624207 N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide

N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide

Cat. No. B6624207
M. Wt: 273.35 g/mol
InChI Key: ZOBLKEDNIBYAOH-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide, commonly known as EPM-01, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of EPM-01 is not fully understood. However, studies have suggested that it exerts its neuroprotective effects through the inhibition of apoptosis and the modulation of inflammation. EPM-01 has been shown to upregulate the expression of anti-apoptotic genes and downregulate the expression of pro-apoptotic genes. It also modulates the release of pro-inflammatory cytokines, which can contribute to neuroinflammation and neuronal damage.
Biochemical and Physiological Effects
EPM-01 has been shown to have a variety of biochemical and physiological effects. It can improve mitochondrial function, reduce oxidative stress, and inhibit the release of pro-inflammatory cytokines. Additionally, EPM-01 can increase the expression of growth factors such as brain-derived neurotrophic factor (BDNF), which can promote neuronal survival and growth.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using EPM-01 in lab experiments is its neuroprotective properties. It can be used to study the effects of neurodegenerative diseases and traumatic brain injury on neuronal cells. However, one limitation of using EPM-01 is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on EPM-01. One area of focus could be the development of novel drug delivery methods that can increase the bioavailability of EPM-01 in the brain. Another area of research could be the investigation of EPM-01's potential as a treatment for other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of EPM-01 and its potential interactions with other drugs.

Synthesis Methods

EPM-01 is synthesized through a multistep process that involves the reaction of (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-1-(2-ethylpyrazol-3-yl)propan-1-one with methanesulfonyl chloride. The resulting product is then purified through column chromatography to obtain pure EPM-01.

Scientific Research Applications

EPM-01 has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been its use as a neuroprotective agent. Studies have shown that EPM-01 can protect neurons from damage caused by ischemia-reperfusion injury, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3S/c1-3-14-10(4-6-12-14)11-9(5-7-17-11)8-13-18(2,15)16/h4,6,9,11,13H,3,5,7-8H2,1-2H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBLKEDNIBYAOH-GXSJLCMTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2C(CCO2)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC=N1)[C@H]2[C@@H](CCO2)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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